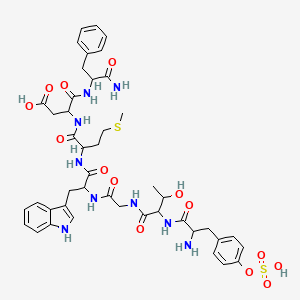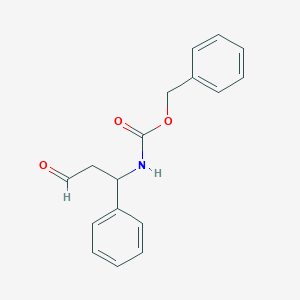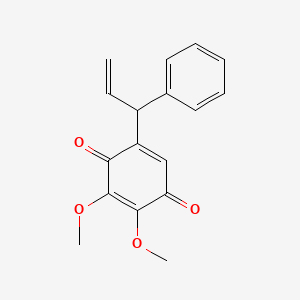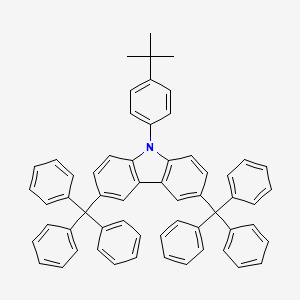![molecular formula C28H20Cl6N4O7 B12294368 1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1,2,4-triazole-3-carboxylic acid;ethyl 2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate CAS No. 126198-65-0](/img/structure/B12294368.png)
1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1,2,4-triazole-3-carboxylic acid;ethyl 2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 1-(2,4-dichlorophényl)-5-(trichlorométhyl)-1,2,4-triazole-3-carboxylique et le 2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phénoxy]propanoate d'éthyle sont des composés organiques complexes
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide 1-(2,4-dichlorophényl)-5-(trichlorométhyl)-1,2,4-triazole-3-carboxylique implique généralement la réaction de la 2,4-dichlorophénylhydrazine avec l'acide trichloroacétique en milieu acide, suivie d'une cyclisation pour former le cycle triazole. Les conditions réactionnelles nécessitent souvent des températures contrôlées et l'utilisation de catalyseurs pour garantir un rendement élevé et une pureté optimale.
Le 2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phénoxy]propanoate d'éthyle est synthétisé par estérification de l'acide 2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phénoxy]propanoïque avec de l'éthanol en présence d'un catalyseur acide fort tel que l'acide sulfurique. La réaction est généralement effectuée sous reflux pour mener l'estérification à son terme.
Méthodes de production industrielle
Les méthodes de production industrielle de ces composés impliquent souvent des procédés de production en continu ou par lots à grande échelle. Ces méthodes sont conçues pour maximiser le rendement et minimiser les déchets, en intégrant souvent des techniques de pointe telles que la chromatographie liquide haute performance (HPLC) pour la purification et le contrôle qualité.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 1-(2,4-dichlorophényl)-5-(trichlorométhyl)-1,2,4-triazole-3-carboxylique subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé en utilisant de puissants oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : Les réactions de substitution nucléophile sont fréquentes, les atomes de chlore pouvant être remplacés par d'autres nucléophiles.
Le 2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phénoxy]propanoate d'éthyle subit également des réactions similaires :
Hydrolyse : Le groupe ester peut être hydrolysé pour former l'acide carboxylique correspondant.
Substitution : Le groupe chloro peut être substitué par d'autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courantes
Agents oxydants : Permanganate de potassium, trioxyde de chrome.
Agents réducteurs : Hydrure de lithium et d'aluminium, borohydrure de sodium.
Catalyseurs : Acide sulfurique, acide chlorhydrique pour les réactions d'estérification et d'hydrolyse.
Principaux produits
Produits d'oxydation : Acides carboxyliques, cétones.
Produits de réduction : Alcools, amines.
Produits de substitution : Divers dérivés substitués selon le nucléophile utilisé.
Applications de la recherche scientifique
L'acide 1-(2,4-dichlorophényl)-5-(trichlorométhyl)-1,2,4-triazole-3-carboxylique et le 2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phénoxy]propanoate d'éthyle ont de nombreuses applications en recherche scientifique :
Chimie : Ces composés sont utilisés comme intermédiaires dans la synthèse de molécules plus complexes.
Biologie : Ils sont étudiés pour leurs activités biologiques potentielles, y compris leurs propriétés antimicrobiennes et antifongiques.
Médecine : Des recherches sont en cours pour explorer leur potentiel en tant qu'agents thérapeutiques pour diverses maladies.
Industrie : Ces composés sont utilisés dans le développement de nouveaux matériaux et comme additifs dans divers procédés industriels.
Mécanisme d'action
Le mécanisme d'action de ces composés implique leur interaction avec des cibles moléculaires spécifiques. Par exemple, l'acide 1-(2,4-dichlorophényl)-5-(trichlorométhyl)-1,2,4-triazole-3-carboxylique peut inhiber certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité. Le 2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phénoxy]propanoate d'éthyle peut interagir avec les récepteurs cellulaires, modulant les voies de transduction du signal et affectant les fonctions cellulaires.
Applications De Recherche Scientifique
1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1,2,4-triazole-3-carboxylic acid and ethyl 2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate have numerous applications in scientific research:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.
Biology: They are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore their potential as therapeutic agents for various diseases.
Industry: These compounds are used in the development of new materials and as additives in various industrial processes.
Mécanisme D'action
The mechanism of action of these compounds involves their interaction with specific molecular targets. For example, 1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1,2,4-triazole-3-carboxylic acid may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Ethyl 2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-(2,4-Dichlorophényl)-3-(2-méthoxyéthyl)urée
- 2-(2,4-Dichlorophényl)-1-(2-méthoxyphényl)-1-(2-pyridinyl)-2-propanol
Unicité
L'acide 1-(2,4-dichlorophényl)-5-(trichlorométhyl)-1,2,4-triazole-3-carboxylique et le 2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phénoxy]propanoate d'éthyle sont uniques en raison de leurs structures chimiques spécifiques, qui confèrent une réactivité et une activité biologique distinctes
Propriétés
Numéro CAS |
126198-65-0 |
|---|---|
Formule moléculaire |
C28H20Cl6N4O7 |
Poids moléculaire |
737.2 g/mol |
Nom IUPAC |
1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1,2,4-triazole-3-carboxylic acid;ethyl 2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate |
InChI |
InChI=1S/C18H16ClNO5.C10H4Cl5N3O2/c1-3-22-17(21)11(2)23-13-5-7-14(8-6-13)24-18-20-15-9-4-12(19)10-16(15)25-18;11-4-1-2-6(5(12)3-4)18-9(10(13,14)15)16-7(17-18)8(19)20/h4-11H,3H2,1-2H3;1-3H,(H,19,20) |
Clé InChI |
ZGWQTZKIEJCSPH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl.C1=CC(=C(C=C1Cl)Cl)N2C(=NC(=N2)C(=O)O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-(2-Aminoethyl)-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate](/img/structure/B12294313.png)
![(6S,9S,14S,16R,17S)-17-acetyl-6-chloro-10,13,16-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12294317.png)

![13'-methyl-3'-phenylmethoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]](/img/structure/B12294326.png)



![N-(18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl)-N-methylbenzamide](/img/structure/B12294354.png)

![2-amino-N-[1-[[2-[[1-[2-[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B12294357.png)
![6-[4-(2,3-dihydro-1H-inden-1-ylamino)pyrrolo[2,3-d]pyrimidin-7-yl]-2-(4-methoxyphenyl)-4,4a,5,6,7,7a-hexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B12294358.png)


